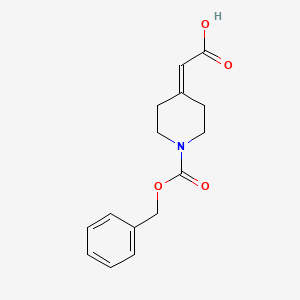

1-Cbz-Piperidin-4-ylidene-acetic acid

Descripción general

Descripción

1-Cbz-Piperidin-4-ylidene-acetic acid, also known as 4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid typically involves the use of trifluoroacetic acid in dichloromethane. One common synthetic route starts with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine. Trifluoroacetic acid is added to this compound in methylene chloride, and the solution is stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue is triturated with diethyl ether to yield 4-carboxymethylene-N-Cbz-piperidine as a crystalline white solid .

Análisis De Reacciones Químicas

1-Cbz-Piperidin-4-ylidene-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Building Block for Complex Molecules

1-Cbz-Piperidin-4-ylidene-acetic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the creation of complex molecules that can exhibit enhanced biological activity. The compound's ability to form various derivatives makes it an essential component in the development of new drugs.

Table 1: Applications in Synthetic Chemistry

| Application Area | Description |

|---|---|

| Drug Synthesis | Used to create novel pharmaceutical compounds. |

| Polymer Chemistry | Incorporated into polymer systems for improved properties. |

| Specialty Chemicals | Utilized in the production of fine chemicals. |

Medicinal Chemistry

Design of Bioactive Molecules

In medicinal chemistry, this compound is instrumental in designing bioactive molecules that target specific biological pathways. This capability is particularly relevant for developing treatments for various diseases, including neurological disorders.

Case Study: Targeting Neurological Disorders

Research has shown that modifications of this compound can lead to the development of drugs that interact with neurotransmitter systems, providing potential therapeutic approaches for conditions such as depression and anxiety disorders. By studying its interactions with specific receptors, researchers can better understand its efficacy and safety profiles.

Neuroscience Research

Insights into Neurotransmitter Systems

The compound is valuable for studying neurotransmitter systems, which are critical for understanding various neurological conditions. Its unique structural attributes facilitate interactions with neurotransmitter receptors, allowing researchers to explore its potential as a therapeutic agent.

Drug Development

Improving Drug Solubility and Bioavailability

The structural characteristics of this compound enable modifications that enhance drug solubility and bioavailability. This aspect is crucial for formulating effective medications that can be easily absorbed by the body.

Material Science

Incorporation into Polymer Systems

Beyond its applications in chemistry and medicine, this compound can also be integrated into polymer systems, enhancing material properties such as durability and flexibility. This versatility broadens its industrial relevance, making it suitable for applications in coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 1-Cbz-Piperidin-4-ylidene-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Cbz-Piperidin-4-ylidene-acetic acid can be compared with other similar compounds, such as:

1-Cbz-4-methylene-piperidine: This compound shares a similar piperidine core but differs in its functional groups.

4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester: Another closely related compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .

Actividad Biológica

Overview

1-Cbz-Piperidin-4-ylidene-acetic acid, also known as 4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the use of trifluoroacetic acid in dichloromethane. A common synthetic route begins with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine, where trifluoroacetic acid is added and stirred at room temperature, leading to the formation of the target compound as a crystalline solid.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanisms depend on the context of its application, which includes enzyme interactions and protein modifications.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidin-4-ylidene-acetic acid may possess antimicrobial properties, although specific data for this compound is limited .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes, which could be useful in therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives, including those related to this compound:

- Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can modulate enzyme activity significantly. For instance, studies on related compounds have shown their effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurodegenerative disease treatments .

- Antimycobacterial Activity : A related study highlighted the activity of piperidine derivatives against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains .

- Chemical Reactivity : The compound's ability to undergo various chemical reactions such as oxidation and reduction makes it a versatile building block in organic synthesis and drug development. It can yield significant products that may have therapeutic potential.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine core with carboxylic acid group | Potential enzyme inhibitor |

| 1-Cbz-4-methylene-piperidine | Similar piperidine structure | Limited data on biological activity |

| 4-Carboxymethylene-piperidine | Contains carboxymethylene group | Antimicrobial properties noted |

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSLTFIGWWOKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611467 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40113-03-9 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.